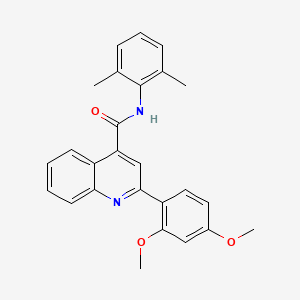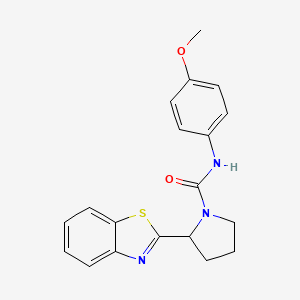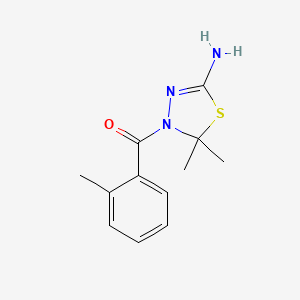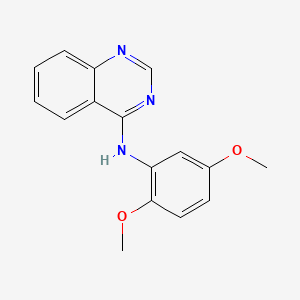
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミドは、キノリンカルボキサミド類に属する合成有機化合物です。
2. 製法
合成経路と反応条件
2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミドの合成は、通常、以下の手順で進められます。
キノリンコアの生成: キノリンコアは、ピッツィンガー反応によって合成できます。この反応では、イサチンとアリールメチルケトンが塩基の存在下で反応します。
置換反応:
アミド化: 最後の段階では、アミド化反応によってカルボキサミド基が生成されます。この反応では、キノリンのカルボン酸誘導体がアミンと反応します。
工業的製法
このような化合物の工業的製法では、収率と純度を最大化するために反応条件を最適化することがよくあります。これには、触媒、制御された温度、特定の溶媒を使用し、反応を促進することが含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、キノン誘導体の生成につながります。
還元: キノリン環で還元反応が起こる可能性があり、ジヒドロキノリン誘導体が生成される可能性があります。
置換: 求核置換反応と求電子置換反応により、芳香族環が修飾され、さまざまな官能基が導入されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主な生成物
これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。例えば、酸化によってキノン誘導体が生成される場合がある一方、還元によってジヒドロキノリン化合物が生成される可能性があります。
4. 科学研究への応用
化学
化学では、2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミドは、より複雑な分子の合成におけるビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、合成有機化学において貴重な存在となります。
生物学
生物学的に、このクラスの化合物は、抗菌活性、抗ウイルス活性、または抗がん活性を示す場合があります。その生物学的性質の研究は、新しい治療薬の開発につながる可能性があります。
医学
医学では、このような化合物は、薬物候補としての可能性について調査される場合があります。特定の生物学的標的に結合する能力は、さまざまな病気の治療に有望です。
工業
工業的には、これらの化合物は、そのユニークな化学的性質により、ポリマーや染料などの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the dimethoxyphenyl and dimethylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.
Amide Formation: The final step involves the formation of the amide bond between the quinoline core and the substituted phenyl groups. This can be achieved through coupling reactions using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and bases (e.g., sodium hydroxide, NaOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline compounds with altered electronic properties.
科学的研究の応用
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または核酸が含まれる場合があります。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。
6. 類似の化合物との比較
類似の化合物
- 2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミド
- 2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボン酸
- 2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボン酸エステル
独自性
2-(2,4-ジメトキシフェニル)-N-(2,6-ジメチルフェニル)キノリン-4-カルボキサミドの独自性は、その特定の置換パターンと官能基にあります。これらの特徴は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
2,6-Diethyl-4-methylphenylpropanedinitrile: Another compound with similar aromatic substitution patterns.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
特性
分子式 |
C26H24N2O3 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-16-8-7-9-17(2)25(16)28-26(29)21-15-23(27-22-11-6-5-10-19(21)22)20-13-12-18(30-3)14-24(20)31-4/h5-15H,1-4H3,(H,28,29) |
InChIキー |
FALJFPNGNZPPGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)
![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B10979227.png)

![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)


![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)


![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B10979291.png)
![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)
